molecular formula C19H22N2O3 B14443210 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- CAS No. 74484-70-1

1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)-

Cat. No.: B14443210
CAS No.: 74484-70-1
M. Wt: 326.4 g/mol
InChI Key: YUWAPUDCCDLAIU-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen as a heteroatom. This particular compound is characterized by its unique structure, which includes a hexahydro-1(2H)-azocinyl group and a butynyl group attached via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- typically involves multiple steps. One common method starts with the preparation of the isoindole core, which can be synthesized from 1,2-bis(bromomethyl)benzene through a series of reactions including cyclization and dehydrogenation . The hexahydro-1(2H)-azocinyl group is then introduced via nucleophilic substitution reactions, and the butynyl group is attached using alkyne coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

74484-70-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-(azocan-1-yl)but-2-ynoxy]isoindole-1,3-dione

InChI

InChI=1S/C19H22N2O3/c22-18-16-10-4-5-11-17(16)19(23)21(18)24-15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2

InChI Key

YUWAPUDCCDLAIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC#CCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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